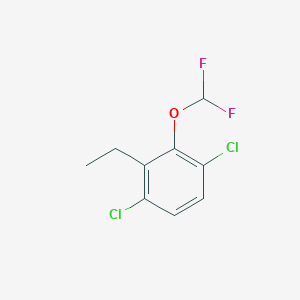
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene is an organic compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring with an ethyl substituent .
Métodos De Preparación
The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene typically involves the reaction of appropriate starting materials under specific conditions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the difluoromethoxy group using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, altering their activity and leading to downstream effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-fluoromethoxy-3-ethylbenzene: This compound has one less fluorine atom, which may affect its reactivity and properties.
1,4-Dichloro-2-difluoromethoxybenzene: Lacks the ethyl group, which can influence its chemical behavior and applications.
1,4-Dichloro-2-difluoromethoxy-3-methylbenzene: The presence of a methyl group instead of an ethyl group can lead to differences in reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8Cl2F2O |
|---|---|
Peso molecular |
241.06 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
Clave InChI |
YHXAJGBLYYXFTO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1OC(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



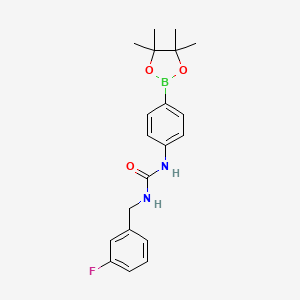
![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
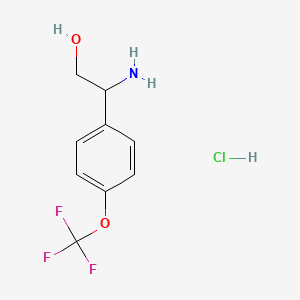
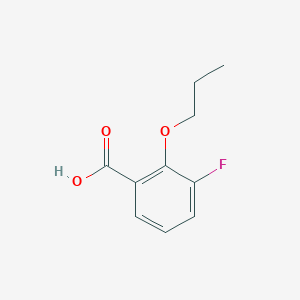
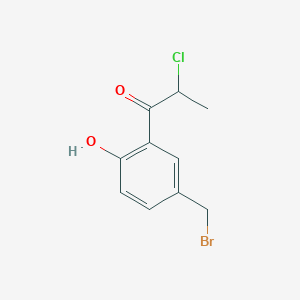
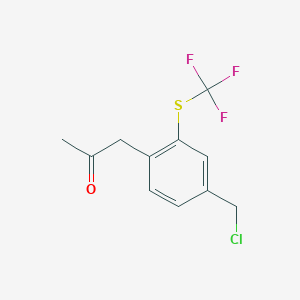
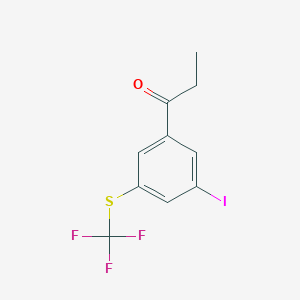

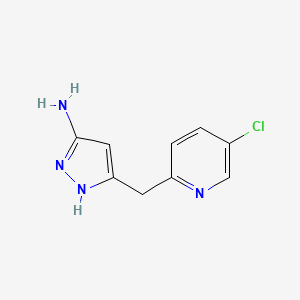
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
